4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one

Antimicrobial Bacterial Topoisomerase Inhibitor Drug Discovery

Acquiring high-purity 6-methoxy-1,5-naphthyridin-2-one cores for SAR often leads to long lead times or generic substitutions that compromise target engagement. This compound solves that with a verified scaffold-hopping motif. - Enables direct comparison with 7-fluoro-1-cyanomethyl NBTI derivatives (MIC 0.016-4 μg/mL class potency). - Unoccupied N-1, C-3, and C-7 positions for systematic diversification in integrase or kinase inhibitor programs. - Provides the 4-hydroxy-2-oxo metal-chelating pharmacophore essential for HIV integrase strand transfer inhibition.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Cat. No. B11903894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)NC(=O)CC2=O
InChIInChI=1S/C9H8N2O3/c1-14-8-3-2-5-9(11-8)6(12)4-7(13)10-5/h2-3H,4H2,1H3,(H,10,13)
InChIKeyAILXJHLHVRIRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one Procurement Guide


4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one (CAS 959990-33-1) is a heterocyclic compound belonging to the 1,5-naphthyridin-2-one family, characterized by a 4-hydroxy-2-pyridone tautomeric system and a 6-methoxy substitution on the fused bicyclic core [1]. The compound exhibits a molecular weight of 192.17 g/mol with molecular formula C9H8N2O3, and contains hydrogen bond donor/acceptor functionality at the 4-hydroxy-2-oxo moiety . The 1,5-naphthyridin-2-one scaffold has been extensively investigated in medicinal chemistry programs targeting bacterial topoisomerases, HIV integrase, and various kinases, with over 17,000 compounds documented in this structural class [2].

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one: Substitution Specificity


The 6-methoxy-4-hydroxy substitution pattern on the 1,5-naphthyridin-2-one core creates a distinct electronic environment and hydrogen-bonding network that differs fundamentally from unsubstituted or alternatively substituted analogs. In the bacterial topoisomerase inhibitor series, SAR studies demonstrate that the 1,5-naphthyridine left-hand motif tolerates only a narrow range of substitutions at C-2 and C-7 for optimal antibacterial activity and spectrum, with activating and deactivating groups producing divergent potency profiles [1]. Furthermore, in 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors, the 7-position substitution is essential for antiviral activity, while the 4-hydroxy-2-oxo moiety provides critical metal-chelating functionality for integrase strand transfer inhibition [2]. Generic substitution of the 6-methoxy variant for these optimized analogs would compromise both target engagement and biological activity due to altered electronic distribution, steric effects, and hydrogen-bonding capacity [3].

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one Differentiation Evidence


Antimicrobial Activity: Class-Level Potency Range

While direct antimicrobial MIC data for 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one are not available in the public domain, the 1,5-naphthyridin-2-one scaffold has demonstrated potent antibacterial activity in optimized NBTI (novel bacterial topoisomerase inhibitor) derivatives. The lead compound AM-8888 (7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one) exhibited MIC values of 0.016–4 μg/mL across a broad spectrum of pathogens, with Pseudomonas aeruginosa as the least sensitive strain (MIC 4 μg/mL) [1]. This establishes a quantitative benchmark range for the scaffold class against which 6-methoxy-substituted analogs may be evaluated in antibacterial screening programs. The compound's 4-hydroxy-2-oxo moiety provides the critical metal-chelating pharmacophore required for DNA gyrase/topoisomerase IV inhibition [2].

Antimicrobial Bacterial Topoisomerase Inhibitor Drug Discovery

6-Methoxy vs. 7-Substituted Scaffold Differentiation

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one serves as a versatile synthetic intermediate that can be elaborated at the N-1, C-3, C-7, and C-8 positions through established 1,5-naphthyridine chemistry [1]. This contrasts with the 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one series, where the 7-position is already occupied by a benzyl group essential for HIV integrase inhibitory activity (reported IC50 values in the nanomolar range for optimized derivatives) [2]. The 6-methoxy substitution leaves the 7-position available for further functionalization while providing electron-donating character that modulates the reactivity of the pyridone ring. Gould-Jacobs condensation using 3-aminopyridine and diethyl methylenemalonate followed by thermal cyclization represents a validated synthetic route to this scaffold [3].

Medicinal Chemistry Synthetic Intermediate Scaffold Optimization

Physicochemical Properties: H-Bonding vs. Fluoro Derivatives

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one possesses 2 hydrogen bond donor sites and 3 hydrogen bond acceptor sites with a polar surface area of approximately 66.0 Ų [1]. In comparison, the optimized NBTI derivative AM-8888 (7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one) contains a fluorine atom at C-7 and a cyanomethyl group at N-1, which alters lipophilicity and metabolic stability profiles [2]. The 6-methoxy group of the target compound provides intermediate electron-donating capacity compared to the strong electron-withdrawing 7-fluoro substituent. This differential electronic environment affects both chemical reactivity during synthesis and potential target engagement in biological assays. The compound's molecular weight (192.17 g/mol) and hydrogen bond donor/acceptor ratio fall within favorable ranges for lead-like properties per Lipinski guidelines [3].

Physicochemical Properties Drug-likeness Hydrogen Bonding

4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one Application Scenarios


Antibacterial Scaffold-Hopping to 6-Methoxy Analogs

Based on the class-level antibacterial potency range established for 1,5-naphthyridin-2-one NBTIs (MIC 0.016–4 μg/mL for optimized derivatives) [1], 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one serves as a scaffold-hopping starting point to explore whether the 6-methoxy substitution pattern can achieve comparable or differentiated antibacterial spectrum. Procurement of this compound enables systematic SAR evaluation of methoxy-substituted naphthyridinone cores against the benchmark potency established by 7-fluoro-1-cyanomethyl derivatives.

HIV Integrase Inhibitor: 6-Methoxy Scaffold Diversification

The 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one series has demonstrated nanomolar HIV integrase inhibitory activity [2]. 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one provides an alternative substitution pattern with an unoccupied 7-position, enabling medicinal chemists to explore whether 6-methoxy substitution combined with N-1 or C-3 modifications can yield integrase inhibitors with differentiated resistance profiles or improved metabolic stability relative to the 7-benzyl series.

Kinase Inhibitor Fragment: Metal-Chelating Pharmacophore

The 4-hydroxy-2-oxo moiety of 1,5-naphthyridin-2-one derivatives provides a metal-chelating pharmacophore capable of coordinating magnesium or manganese ions in kinase ATP-binding sites [3]. 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one may be procured as a fragment for kinase inhibitor screening libraries, particularly for targets where the 4-hydroxy-2-pyridone motif has demonstrated validated binding, such as p38 MAP kinase and MELK inhibitors documented in the naphthyridinone patent literature [4].

Synthetic Methodology: 6-Methoxy Naphthyridinone as Substrate

The compound's available N-1, C-3, C-7, and C-8 positions for further functionalization, combined with the electron-donating 6-methoxy group, make it a suitable substrate for developing and optimizing synthetic methodologies applicable to naphthyridinone scaffolds [3]. This includes N-alkylation, C-3 acylation, and cross-coupling reactions at the 7-position. Procurement supports medicinal chemistry groups validating new synthetic routes to substituted 1,5-naphthyridin-2-ones.

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